molecular formula C24H27N3O5 B2549860 3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 627479-64-5

3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2549860
CAS No.: 627479-64-5
M. Wt: 437.496
InChI Key: NMRODQFYORODGO-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrolidinone derivative characterized by multiple functional groups:

  • 4-Methoxyphenyl group: An aromatic ring with a methoxy substituent (–OCH₃) at position 5, providing electron-donating resonance effects.
  • 3-Morpholinopropyl chain: A morpholine-containing alkyl chain at position 1, enhancing solubility via tertiary amine and ether functionalities.

Computational methods, such as density functional theory (DFT) for thermochemical analysis , could elucidate its electronic properties and reactivity.

Properties

IUPAC Name

(4E)-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-19-5-3-17(4-6-19)21-20(22(28)18-7-9-25-10-8-18)23(29)24(30)27(21)12-2-11-26-13-15-32-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDXNKGGGIZOCC-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C3=CC=NC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2/C(=C(/C3=CC=NC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues identified in the evidence are compared below:

Compound Name (CID/Reference) Substituent Variations Key Structural Features Hypothesized Impact on Properties
Target Compound N/A - 4-Isonicotinoyl
- 5-(4-Methoxyphenyl)
- 3-Morpholinopropyl
- High polarity due to pyridine and morpholine.
- Moderate lipophilicity from methoxyphenyl.
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(pyridin-3-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one - 4-Benzoyl with isopropoxy and methyl groups
- 5-Pyridin-3-yl
- Bulky isopropoxy group increases steric hindrance.
- Pyridin-3-yl enhances π-π stacking.
- Reduced solubility vs. target compound.
- Potential for stronger hydrophobic interactions.
4-Benzoyl-3-hydroxy-5-(p-tolyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one - 4-Benzoyl
- 5-p-Tolyl (methylphenyl)
- Methyl group (electron-donating inductive effect) vs. methoxy (resonance effect). - Lower polarity than target compound.
- Increased metabolic stability due to lack of labile methoxy.
4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one - 4-Benzoyl
- 5-(4-Fluorophenyl)
- Fluorine’s electronegativity enhances electronic polarization. - Improved membrane permeability due to fluorine.
- Potential resistance to oxidative metabolism.

Electronic and Physicochemical Properties

  • Electron-Donating vs. In contrast, 4-fluorophenyl (in ) withdraws electrons inductively, altering binding affinity in biological targets. The isonicotinoyl group (pyridine-4-carbonyl) in the target compound is more polar than benzoyl derivatives (e.g., ), affecting solubility and logP values.
  • Solubility and Pharmacokinetics: The 3-morpholinopropyl chain, common across analogues, improves aqueous solubility via tertiary amine protonation and ether oxygen hydrogen bonding . Bulky substituents (e.g., isopropoxy in ) may reduce solubility but enhance target selectivity through steric exclusion.

Computational Predictions

  • DFT Calculations : The target compound’s electronic properties (e.g., HOMO-LUMO gaps, absolute hardness ) could be modeled using DFT methods , predicting reactivity toward electrophiles or nucleophiles.
  • LogP and pKa : Substituent variations (e.g., fluorine in vs. methoxy in the target) would shift logP (lipophilicity) and ionization states, influencing bioavailability.

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